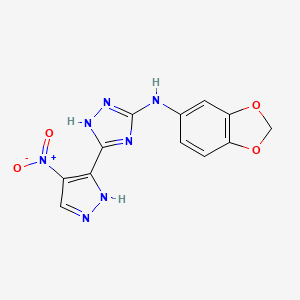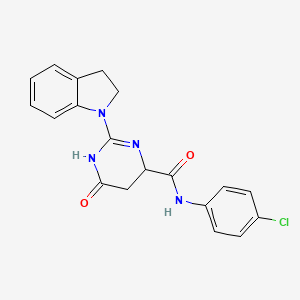![molecular formula C25H28N4O2 B11484620 N-[2-(Adamantan-1-YL)ethyl]-3-[4-(1H-pyrrol-1-YL)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11484620.png)
N-[2-(Adamantan-1-YL)ethyl]-3-[4-(1H-pyrrol-1-YL)phenyl]-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Adamantan-1-YL)ethyl]-3-[4-(1H-pyrrol-1-YL)phenyl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a unique combination of adamantane, pyrrole, and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Adamantan-1-YL)ethyl]-3-[4-(1H-pyrrol-1-YL)phenyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:
Formation of Adamantane Derivative: The adamantane moiety is often introduced through the reaction of adamantane with suitable alkylating agents.
Pyrrole Introduction: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Oxadiazole Ring Formation: The oxadiazole ring is usually formed through the cyclization of hydrazides with carboxylic acids or their derivatives.
Final Coupling: The final step involves coupling the adamantane, pyrrole, and oxadiazole moieties under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.
Substitution: The compound can participate in substitution reactions, especially at the adamantane moiety, where halogenation or nitration can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nitration can be performed using nitric acid (HNO3).
Major Products
Oxidation: Pyrrole oxides
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
N-[2-(Adamantan-1-YL)ethyl]-3-[4-(1H-pyrrol-1-YL)phenyl]-1,2,4-oxadiazole-5-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, antibacterial, and anticancer agent due to its unique structural features.
Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials, due to the stability and rigidity imparted by the adamantane moiety.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[2-(Adamantan-1-YL)ethyl]-3-[4-(1H-pyrrol-1-YL)phenyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in viral replication, bacterial cell wall synthesis, or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Adamantan-1-YL)ethyl]-3-[4-(1H-imidazol-1-YL)phenyl]-1,2,4-oxadiazole-5-carboxamide
- N-[2-(Adamantan-1-YL)ethyl]-3-[4-(1H-thiazol-1-YL)phenyl]-1,2,4-oxadiazole-5-carboxamide
Uniqueness
N-[2-(Adamantan-1-YL)ethyl]-3-[4-(1H-pyrrol-1-YL)phenyl]-1,2,4-oxadiazole-5-carboxamide is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties compared to imidazole or thiazole derivatives. This uniqueness can lead to different biological activities and applications.
Properties
Molecular Formula |
C25H28N4O2 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C25H28N4O2/c30-23(26-8-7-25-14-17-11-18(15-25)13-19(12-17)16-25)24-27-22(28-31-24)20-3-5-21(6-4-20)29-9-1-2-10-29/h1-6,9-10,17-19H,7-8,11-16H2,(H,26,30) |
InChI Key |
ZPRLGUXQNNHJTC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCNC(=O)C4=NC(=NO4)C5=CC=C(C=C5)N6C=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]-2-piperidin-1-ylalaninate](/img/structure/B11484541.png)
![7-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11484543.png)
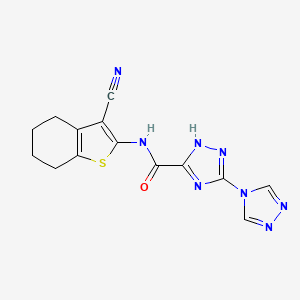
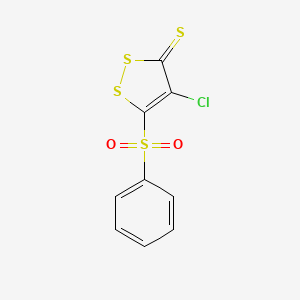
![2-(4-chlorophenyl)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]acetamide](/img/structure/B11484560.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(3-methylbenzyl)-1H-benzimidazole](/img/structure/B11484567.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine](/img/structure/B11484570.png)
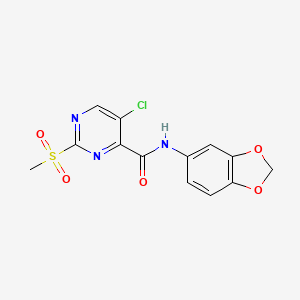
![N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B11484578.png)
![4-chloro-2-(methylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11484585.png)
![N,N'-{piperazine-1,4-diylbis[(2-oxoethane-2,1-diyl)oxy-4,1-phenylene]}bis(N-methylmethanesulfonamide)](/img/structure/B11484608.png)
